N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
Description
N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic 1,3,4-oxadiazole derivative characterized by a methylthio-substituted phenyl ring at the 5-position of the oxadiazole core and a pyrrolidin-1-ylsulfonyl benzamide moiety at the 2-position. The 1,3,4-oxadiazole scaffold is renowned for its metabolic stability and ability to participate in hydrogen bonding, making it a common pharmacophore in medicinal chemistry .
Properties
IUPAC Name |
N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S2/c1-29-16-8-4-15(5-9-16)19-22-23-20(28-19)21-18(25)14-6-10-17(11-7-14)30(26,27)24-12-2-3-13-24/h4-11H,2-3,12-13H2,1H3,(H,21,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAZKOCXFDFJKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves several key steps, typically starting from commercially available starting materials:
Formation of the 1,3,4-oxadiazole ring: : This is usually achieved via the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 4-(methylthio)phenyl group: : This can be accomplished through a nucleophilic substitution reaction where the phenyl group with a methylthio substituent is introduced.
Coupling with benzamide: : The final step often involves coupling the oxadiazole derivative with a benzoyl chloride derivative under basic conditions.
Industrial Production Methods
In industrial settings, the synthesis may be scaled up using batch or continuous flow processes, with optimizations to improve yield, purity, and cost-effectiveness. Catalysts and solvent systems are chosen to enhance reaction efficiency and facilitate product isolation.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various types of chemical reactions:
Oxidation: : The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The nitro groups, if any, can be reduced to amines using reducing agents like iron and hydrochloric acid.
Substitution: : The aromatic rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: : Typical oxidants include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: : Common reducing agents are iron powder in the presence of hydrochloric acid or hydrogen gas with a palladium catalyst.
Substitution: : Halogens and nitro groups are common substituents introduced under controlled conditions with appropriate catalysts.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amines and their derivatives.
Substitution: : Various halogenated or nitro-substituted products.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules due to its diverse functional groups. It's frequently employed in the development of new materials and as a precursor in organic synthesis.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors.
Medicine
Medically, N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide shows promise in drug discovery and development. Its potential therapeutic effects are being explored in the treatment of various diseases, particularly in oncology and neurology.
Industry
Industrially, this compound is utilized in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets, leading to modulation of biological pathways:
Molecular Targets: : Enzymes, receptors, and transport proteins.
Pathways Involved: : Signal transduction pathways, particularly those involving oxidative stress and inflammation.
Comparison with Similar Compounds
Antifungal Sulfamoyl Benzamide Derivatives
Compounds LMM5 and LMM11 () share the 1,3,4-oxadiazole core and sulfamoyl benzamide structure with the target compound but differ in substituents:
- LMM5 : 4-Methoxyphenylmethyl at the oxadiazole 5-position and benzyl(methyl)sulfamoyl on benzamide.
- LMM11 : Furan-2-yl at the oxadiazole 5-position and cyclohexyl(ethyl)sulfamoyl on benzamide.
Both exhibit antifungal activity against C. albicans (MIC₅₀: 8–16 µg/mL), attributed to Trr1 inhibition.
Substituent Effects on Oxadiazole Activity
Compounds 18–21 () highlight the impact of substituents on the oxadiazole ring:
| Compound | Oxadiazole Substituent | Benzamide Substituent | Notable Properties |
|---|---|---|---|
| 18 | 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl | Thiomethoxy (SCH₃O) | High purity (98.5%) |
| 19 | 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl | Trifluoromethyl (CF₃) | Electron-withdrawing group |
| 21 | 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl | Bromo (Br) | Potential halogen bonding effects |
The target’s 4-(methylthio)phenyl group contrasts with these substituents: the SCH₃ group is less electron-withdrawing than CF₃ or Br, which may favor hydrophobic interactions over polar binding .
Sulfur-Containing Analogues
Compound 8 () features a thioxo (S=O) group on the oxadiazole ring, whereas the target compound has a methylthio (SCH₃) group. Thioxo derivatives often exhibit higher reactivity due to the electrophilic sulfur atom, but the methylthio group in the target may confer better metabolic stability .
Biological Activity
N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Structural Overview
This compound contains several key functional groups:
- Oxadiazole ring : Known for its diverse biological activities.
- Methylthio group : Enhances lipophilicity and may influence receptor interactions.
- Pyrrolidinylsulfonyl group : Potentially increases the compound's binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The mechanisms can be summarized as follows:
- Enzyme Inhibition : Compounds with oxadiazole moieties often exhibit inhibitory effects on specific enzymes. For instance, they may inhibit tyrosinase, which is involved in melanin production, thereby affecting pigmentation processes .
- Receptor Modulation : The structural features allow for effective binding to receptors, modulating their activity. This can lead to therapeutic effects in conditions such as cancer and inflammation.
- Antimicrobial Activity : Similar compounds have shown promising results against various pathogens, suggesting potential applications in treating infections.
Table 1: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide | Chlorine substituent on phenyl | Antimicrobial |
| N-(5-(naphtho[2,1-b]furan-2-yl)-1,3,4-oxadiazol-2-yl)phenylcarboxamide | Naphthalene substituent | Antitumor |
| 5-Methyl-N-(4-(5-naphtho[2,1-b]furan-2-yloxadiazol)-phenyl)carboxamide | Methyl group on naphthalene | Antioxidant |
This table illustrates the diversity of biological activities associated with oxadiazole derivatives. The presence of specific substituents significantly influences their pharmacological profile.
Case Studies and Research Findings
Recent studies have highlighted the potential of oxadiazole derivatives in various therapeutic areas:
- Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines. The mechanism involved apoptosis induction through caspase activation .
- Anti-inflammatory Effects : Research indicated that certain derivatives could inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation and pain in animal models .
- Antimicrobial Properties : Compounds containing oxadiazole rings have been shown to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The exact mechanism often involves disruption of bacterial cell wall synthesis or function.
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Parameter | Optimal Condition | Purpose | Evidence Reference |
|---|---|---|---|
| Temperature | 60–80°C | Minimize side reactions | |
| Solvent | DMF/DCM | Enhance reaction efficiency | |
| Reaction Time | 8–12 hours | Ensure complete conversion | |
| Catalysts | EDC/HOBt, POCl₃ | Facilitate bond formation |
Basic: Which analytical techniques are most effective for characterizing this compound’s structural integrity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., methylthio, pyrrolidinyl sulfonyl) and spatial arrangement .
- HPLC : Reverse-phase C18 columns with gradient elution (ACN/water) monitor purity (>98%) and intermediate retention times .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects isotopic patterns .
- X-ray Crystallography : Resolves 3D conformation for target interaction studies .
Q. Table 2: Analytical Techniques and Applications
| Technique | Application | Key Outcome | Evidence Reference |
|---|---|---|---|
| ¹H/¹³C NMR | Functional group verification | Confirms sulfonamide/oxadiazole | |
| HPLC | Purity assessment | Quantifies impurities (<2%) | |
| HRMS | Molecular weight validation | Matches theoretical mass |
Basic: How can researchers address solubility challenges for in vitro assays?
Methodological Answer:
- Solvent Screening : Test DMSO (10% v/v) for stock solutions, followed by dilution in PBS or cell culture media .
- Surfactant Use : Add 0.1% Tween-80 to enhance aqueous solubility without cytotoxicity .
- Salt Formation : Explore sodium/potassium salts of the sulfonamide group for improved solubility .
Advanced: What experimental strategies can elucidate the compound’s mechanism of action in cyclooxygenase (COX) inhibition?
Methodological Answer:
- Enzyme Assays : Use recombinant COX-1/2 isoforms to measure IC₅₀ values via spectrophotometric detection of prostaglandin metabolites .
- Molecular Docking : Perform AutoDock/Vina simulations to predict binding interactions with COX-2’s active site (e.g., hydrogen bonding with Arg120/His90) .
- Mutagenesis Studies : Validate key residues (e.g., Tyr355) by expressing COX-2 mutants and assessing inhibition .
Advanced: How can structure-activity relationship (SAR) studies improve this compound’s potency?
Methodological Answer:
- Substituent Variation : Replace the methylthio group with halogens (e.g., Cl, F) to enhance COX-2 selectivity .
- Bioisosteric Replacement : Substitute pyrrolidinyl sulfonyl with morpholine sulfonyl to improve metabolic stability .
- Pharmacophore Mapping : Identify critical moieties (e.g., oxadiazole ring) via 3D-QSAR models .
Q. Table 3: SAR Modifications and Outcomes
| Modification | Expected Impact | Evidence Reference |
|---|---|---|
| Halogen substitution | Increased COX-2 selectivity | |
| Sulfonamide bioisosteres | Enhanced metabolic stability | |
| Oxadiazole ring retention | Maintains anti-inflammatory activity |
Advanced: What in vivo models are suitable for evaluating this compound’s anti-inflammatory efficacy?
Methodological Answer:
- Murine Carrageenan-Induced Edema : Measure paw edema reduction at 3–6 hours post-administration (dose: 10–50 mg/kg, i.p.) .
- Collagen-Induced Arthritis (CIA) : Assess joint inflammation and histopathology over 21 days .
- Pharmacokinetics : Conduct LC-MS/MS analysis of plasma/tissue samples to determine bioavailability and half-life .
Data Analysis: How should researchers resolve contradictions in reported biological activity data?
Methodological Answer:
- Purity Verification : Re-analyze batches via HPLC and elemental analysis to exclude impurities (>99% purity required) .
- Assay Standardization : Use identical protocols (e.g., ATP levels in cytotoxicity assays) to minimize variability .
- Structural Confirmation : Re-examine NMR/X-ray data to ensure no batch-to-batch degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
